TIE-2 and Aurora inhibitor 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

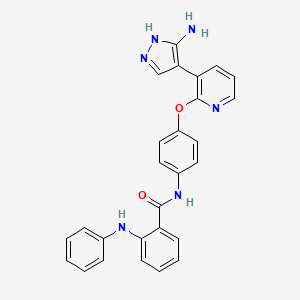

TIE-2 and Aurora inhibitor 1 is a useful research compound. Its molecular formula is C27H22N6O2 and its molecular weight is 462.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Tie-2/TEK Inhibitors

Tie-2 inhibitors are primarily explored for anti-angiogenic therapy. A structure-based virtual screening study identified novel type-I inhibitors of Tie-2, focusing on ATP-competitive binding .

Key Biochemical Interactions:

-

TP-C1 and TP-C2 (representative hits) bind to the hinge region of Tie-2 via hydrogen bonds with residues Cys889 and Asp888.

-

Hydrophobic interactions with Val865, Leu889, and Leu914 stabilize binding.

Table 1: Inhibitory Activity of Tie-2 Inhibitors

| Compound | Strategy | IC₅₀ (μM) | Binding Affinity (Kd) |

|---|---|---|---|

| TP-C1 | 1 | 12.5 | Not reported |

| TP-C2 | 2 | 0.8 | ~100 nM |

Source : In silico and enzymatic assays confirmed TP-C2 as the most potent inhibitor, with sub-micromolar IC₅₀ .

Aurora Kinase Inhibitors

Aurora kinases (Aurora A/B) are targeted for anticancer therapies. Inhibitors often disrupt kinase activity by ATP competition or protein-protein interactions (PPIs).

ATP-Competitive Aurora Inhibitors

-

VX-680 (MK-0457) : Binds Aurora A/B with Ki values of 0.6 nM and 18 nM, respectively. Stabilizes inactive DFG-out conformation .

-

AZD1152-HQPA : Selective Aurora B inhibitor (Ki = 0.0017 μM) with >3,000-fold selectivity over Aurora A .

Table 2: Selectivity Profiles of Aurora Inhibitors

| Compound | Aurora A Ki (μM) | Aurora B Ki (μM) | Selectivity (Aurora B/A) |

|---|---|---|---|

| MLN8237 | 0.002 | 0.9 | 450 |

| MK-5108 | 0.017 | 3.1 | 182 |

| AZD1152-HQPA | 5.4 | 0.0017 | 3,176 |

Source : Biochemical kinase assays and crystallography .

Aurora A-TPX2 Interaction Inhibitors

Disrupting the Aurora A-TPX2 PPI is an emerging strategy to enhance selectivity:

-

CAM2602 : Binds Aurora A with KD = 19 nM, competing with TPX2’s Tyr8/Tyr10 residues. Oral bioavailability and in vivo efficacy demonstrated in xenografts .

-

Compound 4 : Modified indole derivative with KD = 158 nM. A methyl group at C-7 stabilizes torsional strain in the carboxylic acid-Aurora A salt bridge .

Biochemical Synergies and Off-Target Effects

-

Aurora A inhibitors (e.g., CAM2602) synergize with paclitaxel in vitro, enhancing mitotic arrest .

-

Off-target risks : ATP-competitive Aurora inhibitors (e.g., MLN8054) show reduced selectivity when Aurora A is bound to TPX2, diminishing selectivity ratios to 2–5 fold .

Antiviral Activity of Aurora Inhibitors

Unexpectedly, Aurora kinase inhibitors (e.g., TAK-901, PF-03814735) impair viral replication:

Propiedades

Fórmula molecular |

C27H22N6O2 |

|---|---|

Peso molecular |

462.5 g/mol |

Nombre IUPAC |

N-[4-[3-(5-amino-1H-pyrazol-4-yl)pyridin-2-yl]oxyphenyl]-2-anilinobenzamide |

InChI |

InChI=1S/C27H22N6O2/c28-25-23(17-30-33-25)21-10-6-16-29-27(21)35-20-14-12-19(13-15-20)32-26(34)22-9-4-5-11-24(22)31-18-7-2-1-3-8-18/h1-17,31H,(H,32,34)(H3,28,30,33) |

Clave InChI |

XQKBDZBAHAFWEX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=CC=N4)C5=C(NN=C5)N |

SMILES canónico |

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=CC=N4)C5=C(NN=C5)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.